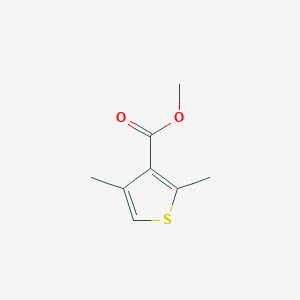

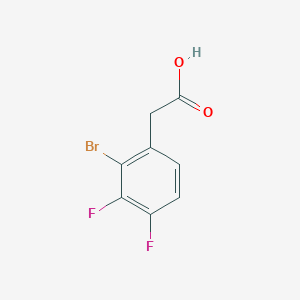

![molecular formula C6H3ClIN3 B6326682 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1030626-93-7](/img/structure/B6326682.png)

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

Overview

Description

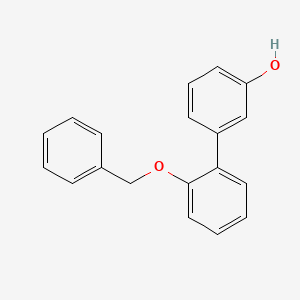

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1030626-93-7 . It has a molecular weight of 279.47 . This compound is part of the [1,2,4]triazolo [1,5- a ]pyrimidines class of compounds, which are known for their wide applications in agriculture and medicinal chemistry .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, which includes 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine, can be achieved through various methods. One such method involves the PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .Molecular Structure Analysis

The molecular structure of 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is characterized by the presence of a triazolo[1,5-a]pyridine core, with chlorine and iodine substituents .Physical And Chemical Properties Analysis

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Antibacterial Applications

TPs have been found to have significant antibacterial properties . This makes them valuable in the development of new antibiotics, particularly as resistance to existing drugs continues to be a major global health challenge.

Antifungal Applications

In addition to their antibacterial properties, TPs also exhibit antifungal activities . This could potentially lead to the development of new antifungal medications, which are crucial in treating diseases caused by fungal infections.

Antiviral Applications

TPs have shown potential in the development of antiviral drugs . This is particularly relevant given the ongoing need for new treatments for viral diseases, including those caused by emerging and re-emerging viruses.

Antiparasitic Applications

The antiparasitic properties of TPs make them a promising area of study for the development of treatments for parasitic diseases . These diseases continue to be a major cause of morbidity and mortality worldwide, particularly in developing countries.

Anticancer Applications

TPs have been found to possess promising activities against a panel of cancer cell lines, acting by different mechanisms . This makes them a potential candidate for the development of new anticancer drugs.

Cardiovascular Applications

Compounds in the TPs family have been utilized in the treatment of cardiovascular disorders . This suggests that “5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine” could potentially have applications in this area as well.

Diabetes Treatment

TPs have been used in the treatment of type 2 diabetes . Given the increasing prevalence of this disease worldwide, the potential for “5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine” to contribute to new treatments is significant.

Hyperproliferative Disorders Treatment

TPs have been used in the treatment of hyperproliferative disorders . This suggests that “5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine” could potentially be used in the development of new treatments for these conditions.

Safety and Hazards

The safety information for 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, which includes 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine, has attracted significant interest due to their wide range of biological activities . Future research could focus on developing new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[1,5-a]pyridine class have been shown to interact with various targets, such as fatty acid-binding proteins (fabps) and reverse transcriptase (rt) heterodimers .

Mode of Action

Similar compounds have been shown to destabilize the rt heterodimer, confirming an allosteric binding at the interface between p51 and p66 rt subunits .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, such as those involving fabps .

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities against various cancer cells .

Action Environment

Similar compounds have been shown to exhibit different activities under different conditions .

properties

IUPAC Name |

5-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-5-2-1-4(8)6-9-3-10-11(5)6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGWWRPPLVFBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=NN2C(=C1)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252140 | |

| Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

1030626-93-7 | |

| Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030626-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

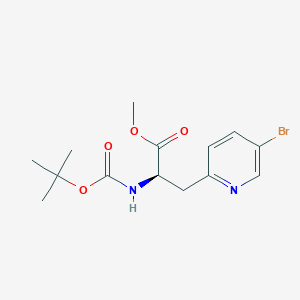

![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)

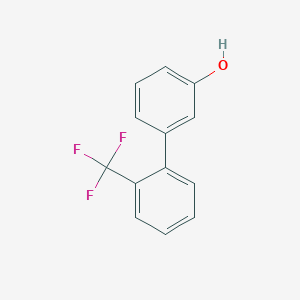

![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)

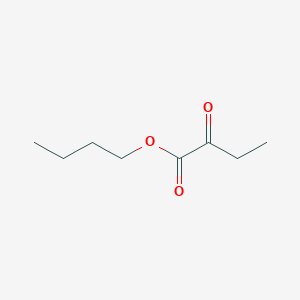

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)

![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)